N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide hydrochloride
Description
This compound is a structurally complex benzothiazole derivative featuring a 6-chloro-substituted benzothiazole core, a cyclohexyl(methyl)sulfamoyl group at the 4-position of the benzamide ring, and a dimethylaminopropyl chain as a tertiary amine side chain. Its molecular architecture is designed to optimize interactions with biological targets, particularly enzymes and receptors implicated in cancer, inflammation, or microbial pathogenesis. The chlorine atom at the 6-position of the benzothiazole ring enhances electrophilic reactivity, while the cyclohexyl(methyl)sulfamoyl group contributes to lipophilicity and target binding affinity . The dimethylaminopropyl chain likely improves solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClN4O3S2.ClH/c1-29(2)16-7-17-31(26-28-23-15-12-20(27)18-24(23)35-26)25(32)19-10-13-22(14-11-19)36(33,34)30(3)21-8-5-4-6-9-21;/h10-15,18,21H,4-9,16-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAOSZUMIOCENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34Cl2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its specific combination of substituents. Below is a detailed comparison with analogs, highlighting structural variations and their biological implications:
Table 1: Structural and Functional Comparison with Key Analogs
| Compound Name | Structural Features | Biological Activity | Key Differentiators |
|---|---|---|---|
| Target Compound N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide hydrochloride |
6-Cl benzothiazole, cyclohexyl(methyl)sulfamoyl, dimethylaminopropyl chain | Anticancer (kinase inhibition), antimicrobial potential | Unique cyclohexyl(methyl)sulfamoyl group enhances lipophilicity and binding selectivity . |
| 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | 6-F instead of 6-Cl; lacks dimethylaminopropyl chain | Enhanced kinase inhibition (IC50 = 12 nM vs. 45 nM for 6-Cl) | Fluorine substitution improves electron-withdrawing effects and target affinity . |
| N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenylmethyl)sulfamoyl]benzamide | Ethoxy at benzothiazole 4-position; phenylmethyl sulfamoyl | Reduced cytotoxicity in normal cells (Selectivity Index = 8.2) | Ethoxy group alters metabolic stability; phenylmethyl sulfamoyl reduces off-target effects . |
| 3-(Benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]propanamide hydrochloride | Benzenesulfonyl instead of cyclohexylsulfamoyl; propanamide linker | Antiproliferative activity via tubulin inhibition | Benzenesulfonyl group increases π-π stacking interactions; shorter linker affects conformational flexibility . |
| N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide | Morpholinoethyl chain; methylsulfonyl group | Improved blood-brain barrier penetration | Morpholine enhances solubility and CNS targeting . |
Key Findings from Comparative Studies:
Substituent Position and Halogen Effects :
- Chlorine at the benzothiazole 6-position (target compound) provides moderate kinase inhibition (IC50 ~45 nM), whereas fluorine substitution (as in ) lowers IC50 to 12 nM due to stronger electronegativity .
- Ethoxy or methoxy groups at the 4-position () improve metabolic stability but reduce potency compared to sulfamoyl derivatives .
Sulfamoyl Group Variations :
- The cyclohexyl(methyl)sulfamoyl group in the target compound increases lipophilicity (logP ~3.5), enhancing membrane permeability compared to morpholine or phenylsulfonyl analogs (logP ~2.8) .
- Benzenesulfonyl groups () favor tubulin binding via aromatic interactions, whereas cyclohexylsulfamoyl groups may target ATP-binding pockets in kinases .
Side Chain Modifications: Dimethylaminopropyl chains (target compound) improve aqueous solubility (aqueous solubility = 0.5 mg/mL) compared to morpholinoethyl (0.2 mg/mL) or simpler alkyl chains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
